ピリクロール

説明

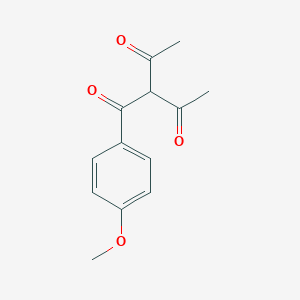

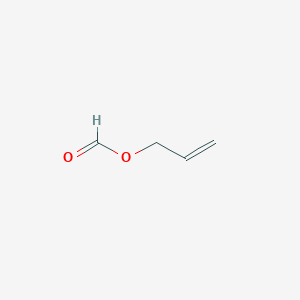

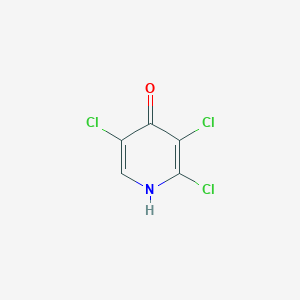

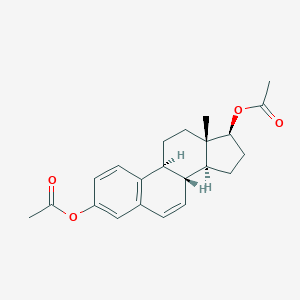

Pyriclor is a useful research compound. Its molecular formula is C5H2Cl3NO and its molecular weight is 198.43 g/mol. The purity is usually 95%.

BenchChem offers high-quality Pyriclor suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyriclor including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

トウモロコシ畑における雑草防除

- ピリクロールを土壌表面に散布するか土壌に混和した場合、2.24 kg/ha以下の使用量ではタバコ (Nicotiana tabacum L.) に有意な被害を与えませんでした。 ピリクロールは、ピーナッツ (Arachis hypogaea L.) に対してもほとんど影響を与えませんでした。ただし、ジャガイモ (Solanum tuberosum L.) には軽度の被害が見られました .

タバコ畑におけるオヒシバの選択的防除

- 圃場試験の結果、タバコ移植前にピリクロールを0.21 kg/haおよび0.63 kg/haの割合で土壌に散布するか、移植後の追肥として散布すると、オヒシバ (Digitaria sanguinalis L. Scop.) を効果的に防除できることが示されました。 重要なことに、この防除はタバコの収量を有意に減少させたり、作物に永続的な被害を与えたりしませんでした .

光合成の阻害

- ピリクロールは、光合成中に同化力 (アデノシン-5'-三リン酸、ATP、および還元型ニコチンアミド-アデニンジヌクレオチドリン酸、NADHP2) の形成に関与する光化学反応に影響を与えます。 ホウレンソウ (Spinacia oleracea) の単離された葉を用いた研究では、これらのプロセスに対するピリクロールの影響が調べられました .

ノビル防除

- ピリクロールはノビル (Elymus repens) の防除に有効であることが示されています。 具体的な詳細はここでは提供されていませんが、この用途はピリクロールが問題となるイネ科雑草の管理に潜在的な効果があることを示しています .

圃場栽培タバコに対する影響

- ピリクロールがタバコ (Nicotiana tabacum) に与える影響について調査が行われています。 この資料ではさらに詳しい情報が得られませんが、ピリクロールがタバコの栽培において関連性が高いことを裏付けています .

化学的および生物学的特性

- 初期の研究では、ピリクロールの化学的および生物学的特性が調べられました。 直接的な用途とは関係ありませんが、ピリクロールの特性を理解することは、さまざまな状況におけるピリクロールの使用に関する情報を提供します .

作用機序

Target of Action

Pyriclor, also known as 2,3,5-trichloro-4-pyridinol, primarily targets the photosynthetic apparatus in plants . It specifically interacts with the oxygen-evolving system and/or Pigment System 2, which are crucial components of the photosynthetic process .

Mode of Action

Pyriclor inhibits normal carotenogenesis, the process of carotenoid production, in plants . Carotenoids are essential pigments that protect chlorophyll from photodestruction . Pyriclor’s interaction with its targets leads to a significant reduction in the synthesis of these protective pigments .

Biochemical Pathways

The inhibition of carotenoid synthesis by Pyriclor affects the photosynthetic pathway . This disruption leads to the accumulation of carotenoid precursors in the plants . The lack of carotenoids results in the photodestruction of chlorophyll and chloroplast disruption .

Result of Action

The primary result of Pyriclor’s action is the photodestruction of chlorophyll and disruption of chloroplasts due to the inhibition of carotenoid synthesis . This leads to a decrease in photosynthetic activity, which can ultimately cause plant death .

Action Environment

The efficacy and stability of Pyriclor’s action can be influenced by environmental factors such as light intensity . For instance, chlorophyll in plants treated with Pyriclor was found to be unstable and partially destroyed by illumination at high light intensities . This suggests that the environment in which Pyriclor is applied can significantly impact its effectiveness.

生化学分析

Biochemical Properties

Pyriclor plays a significant role in biochemical reactions. It has been found to inhibit some photochemical reactions that bring about the formation of assimilatory power, including the generation of adenosine-5′-triphosphate (ATP) and reduced nicotinamide-adenine dinucleotide phosphate (NADHP 2) . The nature of these interactions involves the inhibition of these processes at a rather high level of Pyriclor .

Cellular Effects

Pyriclor has been observed to have profound effects on various types of cells and cellular processes. For instance, treatment of tobacco with Pyriclor leads to progressive disruption of chloroplast ultrastructure . This includes the inception of a spherical form, swelling of the fret system, and commencement of loss of starch . These changes influence cell function significantly, impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Pyriclor’s action involves its interaction with biomolecules and its effect on gene expression. Evidence suggests that the locus of attack is the oxygen-evolving system and/or Pigment System 2 of the photosynthetic apparatus . This indicates that Pyriclor exerts its effects at the molecular level, including binding interactions with biomolecules and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of Pyriclor change over time in laboratory settings. Initial changes include the inception of a spherical form, swelling of the fret system, and commencement of loss of starch . More advanced changes include the complete disappearance of starch, further swelling and disorganization of the fret membrane system, followed by swelling and disruption of the membranes of the granal discs and rupture of the chloroplast envelope .

Metabolic Pathways

It is known that Pyriclor inhibits some photochemical reactions, which could potentially impact various metabolic pathways .

Subcellular Localization

It has been observed to cause disruption in chloroplasts, suggesting that it may localize to these organelles

特性

IUPAC Name |

2,3,5-trichloro-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl3NO/c6-2-1-9-5(8)3(7)4(2)10/h1H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTVIFVALDYTCLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)C(=C(N1)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7042354 | |

| Record name | Pyriclor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7042354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1970-40-7 | |

| Record name | Pyriclor | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1970-40-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyriclor [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001970407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyriclor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7042354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PYRICLOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68ACR3FCDY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-Chloro-phenyl)-hydroxy-methyl]-acrylic acid methyl ester](/img/structure/B156725.png)

![(-)-(S)-5-Bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-3-methoxybenzamide](/img/structure/B156731.png)

![(1r,3s,5r)-6,6-Dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-ol](/img/structure/B156732.png)